N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide
Description
N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with a unique structure that includes a thiazole ring, an imine group, and a hydroxy group
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-ethyl-2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-15-12(18)8-11-13(19)17-14(20-11)16-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,15,18)(H,16,17,19) |
InChI Key |
SPIPUZLFLQHDHO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC(=NC2=CC=C(C=C2)C)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the imine group would yield an amine .
Scientific Research Applications
N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The hydroxy group and the imine group play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The thiazole ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
N,N-dihydroxyethyl-p-toluidine: Similar in structure but lacks the thiazole ring.
2,2’-[(4-methylphenyl)imino]bisethanol: Contains a similar imine group but differs in the overall structure.
N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide: Unique due to the presence of the thiazole ring and the specific arrangement of functional groups.
Uniqueness
This compound is unique due to its combination of functional groups and the presence of the thiazole ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
